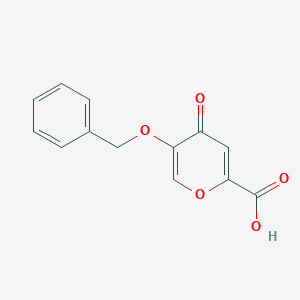
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Cat. No. B180547
Key on ui cas rn:
1219-33-6
M. Wt: 246.21 g/mol
InChI Key: RGZZNPNSZZJJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04723002
Procedure details


300 g (1.22 mol) of 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid was put into a flask and 5 l of 33% ammonium hydroxide was carefully added with stirring. The reaction mixture was then stirred under reflux. After 3 hours, one additional liter of 33% ammonium hydroxide was added slowly. Stirring was continued for further 2 hours under reflux. The reaction solution was then evaporated until the product crystallized. The product was transferred back into the reaction flask and water added until a clear solution was obtained (approximately 5 l, pH 6.38). This solution was stirred vigorously while concentrated hydrochloric acid was added dropwise until a pH of 3 was obtained. The precipitated white product was removed by filtration, thoroughly washed with water and dried. Yield: 273 g.
Quantity
300 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6]O[C:4]([C:16]([OH:18])=[O:17])=[CH:3]1.[OH-].[NH4+:20].Cl>>[O:1]=[C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][NH:20][C:4]([C:16]([OH:18])=[O:17])=[CH:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=C(OC=C1OCC1=CC=CC=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for further 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was then evaporated until the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added until a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (approximately 5 l, pH 6.38)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise until a pH of 3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated white product was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
thoroughly washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1C=C(NC=C1OCC1=CC=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
